N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazolidine and thiazole moiety. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions. One common approach is the reaction of 2-amino-5-bromobenzenethiol with thiazole-2-carbaldehyde in the presence of a catalyst like zinc oxide nanoparticles in ethanol . Industrial production methods may employ green chemistry principles to enhance yield, purity, and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent in drug development for various diseases.
Industry: Utilized in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolidine and thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug. N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features and the combination of thiazolidine and thiazole moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N3O3S2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O3S2/c1-10-14(22-11(2)16-10)15(19)17-12-4-6-13(7-5-12)18-8-3-9-23(18,20)21/h4-7H,3,8-9H2,1-2H3,(H,17,19) |
InChI Key |
DALFNLDTSBMJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Origin of Product |
United States |
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